molecular formula C19H22N4O5S B3002202 4-(8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine CAS No. 2176271-24-0

4-(8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine

Cat. No.: B3002202
CAS No.: 2176271-24-0
M. Wt: 418.47
InChI Key: JHNRWAOWLXEZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine core substituted at the 8-position with a 2,3-dihydrobenzo[b][1,4]dioxin-6-ylsulfonyl group and at the 2-position with a morpholine moiety. Its molecular complexity arises from the fused bicyclic pyrido-pyrimidine system, partial saturation (tetrahydro), and functionalization with electron-withdrawing sulfonyl and morpholine groups. The sulfonyl linkage likely enhances solubility and modulates electronic properties, while the morpholine substituent contributes to bioavailability .

Properties

IUPAC Name

4-[8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c24-29(25,15-3-4-16-17(12-15)28-11-10-27-16)23-5-1-2-14-13-20-19(21-18(14)23)22-6-8-26-9-7-22/h3-4,12-13H,1-2,5-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNRWAOWLXEZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)N5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features multiple significant structural components:

  • Dihydrobenzo[b][1,4]dioxin moiety : Known for its role in various biological activities.
  • Sulfonyl group : Enhances reactivity and solubility.
  • Tetrahydropyrido[2,3-d]pyrimidine and morpholine rings : Contribute to the compound's pharmacological profile.

The molecular formula is C19H23N3O6SC_{19}H_{23}N_3O_6S with a molecular weight of approximately 453.53 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity.
  • Receptor Binding : Similar compounds have shown selectivity for dopamine receptors, particularly D4 receptors, which are implicated in neurological disorders .
  • Modulation of Cellular Pathways : The compound may interfere with key cellular processes by binding to proteins involved in signal transduction.

Anticancer Properties

Research indicates that compounds containing the dihydrobenzo[b][1,4]dioxin structure exhibit significant anticancer activities. For instance:

  • In vitro studies showed that derivatives of this compound can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

Neuropharmacological Effects

The tetrahydropyrido[2,3-d]pyrimidine component suggests potential neuroactive properties:

  • Dopamine Receptor Modulation : Compounds similar to this have been identified as selective antagonists for dopamine D4 receptors with implications for treating conditions like schizophrenia and Parkinson's disease .

Study on Dopamine D4 Receptor Antagonism

A study by Kugler et al. demonstrated that related compounds exhibited significant selectivity towards D4 receptors over D2 and D3 receptors. This selectivity is crucial for minimizing side effects associated with broader receptor interactions.

Anticancer Activity Assessment

In a comparative study assessing various derivatives of the dihydrobenzo[b][1,4]dioxin moiety:

  • Compounds were evaluated for their cytotoxic effects on different cancer cell lines. One derivative showed an IC50 value indicating potent anticancer activity compared to standard chemotherapeutic agents.

Data Table

Biological Activity Mechanism Reference
AnticancerInduction of apoptosis
Dopamine D4 receptor antagonistSelective binding
Enzyme inhibitionInteraction with active sites

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets involved in various diseases.

Anticancer Activity

Research indicates that compounds with a similar structure exhibit significant anticancer properties. For instance, derivatives of tetrahydropyrido[2,3-d]pyrimidines have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The sulfonamide moiety is known to enhance the bioactivity of compounds by improving their solubility and metabolic stability.

Case Study:
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that similar compounds effectively inhibited the growth of certain cancer cell lines by targeting specific kinases involved in tumor progression .

Antimicrobial Properties

Compounds containing the benzo[d]dioxin structure have been reported to possess antimicrobial activity. The presence of the morpholine ring may contribute to enhanced membrane permeability and interaction with microbial targets.

Case Study:
In a recent investigation, derivatives of benzo[d]dioxins were tested against various bacterial strains, showing notable inhibition rates. These findings suggest potential applications in developing new antibiotics .

Pharmacology

The pharmacological profile of the compound is under exploration for its effects on neurological disorders due to the presence of the tetrahydropyrido structure.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:
A research article highlighted the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could mitigate neuronal death and improve cognitive function in animal models .

Material Science

Beyond biological applications, the compound's unique chemical structure allows for exploration in material science, particularly in the development of polymers and nanomaterials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrido[3,2-d]pyrimidin-2-amine, 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-morpholinyl)

  • Structure : Shares the benzodioxin and morpholine substituents but differs in the core (pyrido[3,2-d]pyrimidine vs. tetrahydropyrido[2,3-d]pyrimidine) and lacks the sulfonyl group.
  • Molecular Formula : C₁₉H₁₉N₅O₃ (MW 365.39) vs. the target compound’s likely higher molecular weight due to sulfonyl and tetrahydro saturation.

4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine

  • Structure : Contains the benzodioxin-sulfonyl group linked to a piperidinyloxy-pyrimidine core.
  • Molecular Formula : C₁₈H₂₁N₃O₅S (MW 391.4).
  • Key Differences: Core structure (pyrimidine vs. fused pyrido-pyrimidine). Morpholine is absent; instead, a piperidinyloxy group is present.

4-((3-Morpholinopropyl)amino)-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

  • Structure : Shares the 5,6-dihydropyrido[2,3-d]pyrimidine core and morpholine group but lacks sulfonyl substitution.
  • Functionalization: Morpholine is linked via a propylamino chain, and a phenylamino group is present at the 2-position.
  • Biological Relevance : Demonstrated activity against ZAP-70 kinase, suggesting the pyrido-pyrimidine scaffold’s utility in kinase inhibition. The target compound’s sulfonyl group may enhance binding affinity or selectivity .

Structure-Activity Relationships (SAR) and Functional Insights

  • Core Saturation : The tetrahydro pyrido-pyrimidine core may enhance conformational flexibility compared to fully aromatic analogs, influencing target binding.
  • Morpholine vs. Piperidine : Morpholine’s oxygen atom enhances solubility compared to piperidine derivatives, as seen in and .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound 5,6,7,8-THPyrido[2,3-d]pyrimidine 8-(Benzodioxin-6-sulfonyl), 2-morpholine ~457.5 (est.) Sulfonyl enhances polarity; morpholine aids bioavailability
Pyrido[3,2-d]pyrimidin-2-amine () Pyrido[3,2-d]pyrimidine 6-Benzodioxin, 4-morpholine 365.39 Lacks sulfonyl; aromatic core
4-((1-(Benzodioxin-6-sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine () Pyrimidine Benzodioxin-sulfonyl-piperidinyloxy, 2-methyl 391.4 Non-fused core; piperidine linkage
4-((3-Morpholinopropyl)amino)-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7-one () 5,6-Dihydropyrido[2,3-d]pyrimidinone 3-Morpholinopropylamino, 2-phenylamino ~424.5 (est.) Amino-linked morpholine; kinase activity

Research Implications

The target compound’s structural uniqueness positions it as a candidate for exploring kinase inhibition (e.g., ZAP-70, as in ) or GPCR modulation . Comparative studies with analogs in and could elucidate the role of sulfonyl and core saturation in biological activity. Further synthesis optimization, guided by methods in –5, may improve yield and purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.